molecular formula C15H17NO B1357076 N-methyl-2-(phenoxymethyl)benzylamine CAS No. 892502-17-9

N-methyl-2-(phenoxymethyl)benzylamine

Cat. No. B1357076
M. Wt: 227.3 g/mol
InChI Key: WFUPXVCKIKJBIM-UHFFFAOYSA-N
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Description

“N-methyl-2-(phenoxymethyl)benzylamine” is a chemical compound with the molecular formula C15H17NO . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-(phenoxymethyl)benzylamine” is represented by the molecular formula C15H17NO . The InChI Key is WFUPXVCKIKJBIM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “N-methyl-2-(phenoxymethyl)benzylamine” is 227.31 g/mol . Further physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Chemoenzymatic Syntheses

Research by Saotome, Ono, and Akita (2000) demonstrated the chemoenzymatic synthesis of N-trifluoroacetyl-l-daunosamine and other compounds from an achiral precursor, highlighting the versatility of benzylamine derivatives in synthetic organic chemistry (C. Saotome, M. Ono, H. Akita, 2000).

Polymerization Initiators

Greene and Grubbs (2010) explored N-phenylalkoxyamine derivatives as initiators for nitroxide-mediated polymerization, offering insights into the control of polymerization processes (A. C. Greene, R. B. Grubbs, 2010).

Synthesis of Heterocyclic Compounds

Lehmann, Wittig, and Enzensperger (2003) reported on the synthesis of novel heterocyclic ring systems, potential ligands for dopamine receptors, utilizing benzylamine derivatives, illustrating the application in medicinal chemistry (J. Lehmann, Thomas Wittig, C. Enzensperger, 2003).

Metal Complex Ligands

Tümer (2000) described the synthesis and characterization of metal complexes containing Schiff base ligands derived from benzylamine, demonstrating their potential in coordination chemistry (M. Tümer, 2000).

Electrochemical Dehydrogenative Imidation

Lian et al. (2018) developed an electrochemical dehydrogenative method for imidation of N-methyl benzylamines, showing the utility in organic synthesis for obtaining gem-diamines (Fei Lian, Caocao Sun, Kun Xu, Chengchu Zeng, 2018).

Structural Diversity in Coordination Chemistry

Jin, Yu, and Zhang (2014) studied the structural diversity of chlorocadmate(II) and chlorocuprate(II) complexes based on benzylamine and its derivatives, contributing to the understanding of inorganic–organic hybrid architectures (Yu-Zi Jin, Chun-Hua Yu, Wen Zhang, 2014).

Antimicrobial and Antiproliferative Activities

Research into the antimicrobial and antiproliferative activities of benzylamine derivatives has led to the identification of novel compounds with significant bioactivities, underscoring their importance in the development of new therapeutic agents (Jun Wu, Jie Cheng, Long Lu, 2006); (Jonathan A Stefely, R. Palchaudhuri, P. A. Miller, R. J. Peterson, Garrett C. Moraski, P. Hergenrother, Marvin J. Miller, 2010).

Safety And Hazards

“N-methyl-2-(phenoxymethyl)benzylamine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-methyl-1-[2-(phenoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-11-13-7-5-6-8-14(13)12-17-15-9-3-2-4-10-15/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUPXVCKIKJBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594647
Record name N-Methyl-1-[2-(phenoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(phenoxymethyl)benzylamine

CAS RN

892502-17-9
Record name N-Methyl-2-(phenoxymethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892502-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[2-(phenoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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